N-(1,1-Dioxo-1lambda6-thiolan-3-yl)-2-(ethylamino)acetamide hydrochloride N-(1,1-Dioxo-1lambda6-thiolan-3-yl)-2-(ethylamino)acetamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1156726-07-6
VCID: VC6072341
InChI: InChI=1S/C8H16N2O3S.ClH/c1-2-9-5-8(11)10-7-3-4-14(12,13)6-7;/h7,9H,2-6H2,1H3,(H,10,11);1H
SMILES: CCNCC(=O)NC1CCS(=O)(=O)C1.Cl
Molecular Formula: C8H17ClN2O3S
Molecular Weight: 256.75

N-(1,1-Dioxo-1lambda6-thiolan-3-yl)-2-(ethylamino)acetamide hydrochloride

CAS No.: 1156726-07-6

Cat. No.: VC6072341

Molecular Formula: C8H17ClN2O3S

Molecular Weight: 256.75

* For research use only. Not for human or veterinary use.

N-(1,1-Dioxo-1lambda6-thiolan-3-yl)-2-(ethylamino)acetamide hydrochloride - 1156726-07-6

Specification

CAS No. 1156726-07-6
Molecular Formula C8H17ClN2O3S
Molecular Weight 256.75
IUPAC Name N-(1,1-dioxothiolan-3-yl)-2-(ethylamino)acetamide;hydrochloride
Standard InChI InChI=1S/C8H16N2O3S.ClH/c1-2-9-5-8(11)10-7-3-4-14(12,13)6-7;/h7,9H,2-6H2,1H3,(H,10,11);1H
Standard InChI Key WULXMDFMUOASEV-UHFFFAOYSA-N
SMILES CCNCC(=O)NC1CCS(=O)(=O)C1.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(ethylamino)acetamide hydrochloride, reflects its core structure:

  • A thiolane sulfone ring (1,1-dioxo-1lambda6-thiolan-3-yl) derived from tetrahydrothiophene-1,1-dioxide.

  • An acetamide backbone substituted with an ethylamino group at the second carbon.

  • A hydrochloride salt formed via protonation of the secondary amine.

The molecular formula is C₈H₁₇ClN₂O₃S, with a molecular weight of 256.75 g/mol . The hydrochloride salt enhances solubility in polar solvents, a critical feature for biological testing .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves two primary stages: formation of the free base and subsequent salt formation.

Formation of the Free Base

  • Thiolane Sulfone Preparation:

    • Oxidation of tetrahydrothiophene with hydrogen peroxide (H₂O₂) yields tetrahydrothiophene-1,1-dioxide.

    • Selective functionalization at the 3-position is achieved via nucleophilic substitution or coupling reactions .

  • Acetamide Assembly:

    • Reaction of 2-chloroacetamide with ethylamine introduces the ethylamino group .

    • Coupling the modified acetamide to the thiolane sulfone core via amide bond formation using carbodiimide catalysts (e.g., EDC, HOBt) .

Hydrochloride Salt Formation

  • Treatment of the free base with hydrochloric acid (HCl) in an anhydrous solvent (e.g., diethyl ether) precipitates the hydrochloride salt .

  • Yield: ~75–85% after recrystallization from ethanol/water mixtures .

Industrial-Scale Production

Large-scale manufacturing optimizes:

  • Catalyst efficiency: Metal-free conditions to avoid contamination.

  • Purification: Column chromatography or crystallization for >95% purity .

  • Cost drivers: Ethylamine and tetrahydrothiophene feedstock prices .

Research Applications and Biological Relevance

Chemical Utility

  • Ligand design: The ethylamino group chelates metal ions, enabling catalysis in asymmetric synthesis .

  • Polymer precursors: Sulfolane moieties enhance thermal stability in high-performance polymers .

SupplierCatalog NumberPurityPackagingPrice (USD)
AK Scientific8894CK95%500 mg$445
TRCD43767098%250 mg$350

Prices as of December 2021; lead times may exceed 65 days for bulk orders .

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